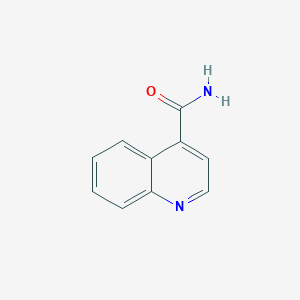

4-Quinolinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWDKQKVAFOMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395945 | |

| Record name | 4-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-95-5 | |

| Record name | 4-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 4-Quinolinecarboxamide Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Among its numerous derivatives, the 4-quinolinecarboxamide core has emerged as a particularly versatile and fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its structure, physicochemical properties, synthetic methodologies, and diverse pharmacological activities, with a focus on its applications in oncology, infectious diseases, and neuroscience.

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a quinoline ring substituted with a carboxamide group at the 4-position. The nitrogen atom in the quinoline ring and the amide group are key features that can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules. The physicochemical properties of the unsubstituted this compound core are summarized in the table below. These properties are often modulated through the introduction of various substituents on the quinoline ring and the amide nitrogen to optimize pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Reference |

| Molecular Formula | C10H8N2O | --INVALID-LINK-- |

| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |

| XLogP3 | 1.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Synthetic Methodologies

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the Pfitzinger reaction, transition metal-catalyzed cross-coupling reactions, and amide bond formation from the corresponding carboxylic acid.

Experimental Protocols

1. Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids, which are immediate precursors to 4-quinolinecarboxamides. The reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4][5]

-

Materials: Isatin, a ketone with an α-methylene group (e.g., acetophenone), potassium hydroxide (KOH), ethanol, water, hydrochloric acid (or acetic acid).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol and water.[4]

-

Add isatin (e.g., 0.07 mol) to the basic solution and stir.[4]

-

To this mixture, add the carbonyl compound (e.g., 0.07 mol).[4]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][4]

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

-

Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.[1]

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.[1][4]

-

Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.[1]

-

Workflow for Pfitzinger Reaction:

2. Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Quinolines

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents onto the quinoline core. This is particularly useful for synthesizing derivatives with diverse substitution patterns. A common strategy involves the coupling of a bromo-substituted quinoline with a boronic acid.[6][7][8][9][10]

-

Materials: A bromoquinoline derivative (e.g., 3-bromoquinoline), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water).[6]

-

Procedure:

-

In a reaction vessel (e.g., a Schlenk flask), combine the bromoquinoline, arylboronic acid, palladium catalyst, and base.[6]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times to ensure an inert atmosphere.[6]

-

Add the degassed solvent system via syringe.[6]

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for several hours (e.g., 12-16 hours).[6]

-

Monitor the reaction progress by TLC or LC-MS.[7]

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography.[6]

-

3. Amide Bond Formation

The final step in the synthesis of 4-quinolinecarboxamides from their corresponding carboxylic acids is the formation of the amide bond. This can be achieved using standard peptide coupling reagents.

-

Materials: A quinoline-4-carboxylic acid, a primary or secondary amine, a coupling agent (e.g., EDC, HATU), and an organic base (e.g., DIPEA or N-methylmorpholine) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Procedure:

-

Dissolve the quinoline-4-carboxylic acid in the anhydrous solvent.

-

Add the coupling agent and the organic base, and stir for a short period to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the final this compound derivative by column chromatography or recrystallization.

-

Pharmacological Activities and Data

This compound derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous this compound derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted and can include the inhibition of key signaling kinases, induction of apoptosis, and interference with DNA replication.

A series of 4-oxoquinoline-3-carboxamide derivatives were evaluated for their in vitro cytotoxicity against various cancer cell lines. Notably, compounds 16b and 17b showed significant activity against the gastric cancer cell line (ACP03).[11]

| Compound | HCT-116 (Colon) IC₅₀ (µM) | ACP03 (Gastric) IC₅₀ (µM) | MDAMB-231 (Breast) IC₅₀ (µM) | MRC-5 (Normal) IC₅₀ (µM) |

| 16b | > 20 | 1.92 | > 20 | > 20 |

| 17b | > 20 | 5.18 | > 20 | > 20 |

| Doxorubicin | 0.03 | 0.04 | 0.05 | 0.04 |

Data sourced from Molecules 2014, 19(5), 6651-6666.[11]

PDK1/Akt Signaling Pathway Inhibition

One of the key mechanisms underlying the anticancer effects of some this compound derivatives is the inhibition of the PI3K/PDK1/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and resistance to therapy.[12][13] By inhibiting PDK1, these compounds can effectively block the downstream activation of Akt, leading to the suppression of tumor growth.

Induction of Apoptosis

Many cytotoxic this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[14][15][16][17] For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9.[14][17]

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and mefloquine being notable examples. More recently, this compound derivatives have been identified as potent inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite. These compounds exhibit multistage activity, targeting both the blood and liver stages of the parasite's life cycle.[18][19][20][21][22][23][24]

A key mechanism of action for some of these antimalarial 4-quinolinecarboxamides is the inhibition of the parasite's translation elongation factor 2 (PfEF2).[21][23] PfEF2 is essential for protein synthesis, and its inhibition leads to a cessation of parasite growth and replication.

| Compound | P. falciparum (3D7) EC₅₀ (nM) |

| DDD107498 | 1.0 |

| Compound 12 | 15.3 (TM90-C2B strain) |

| ELQ-300 | 79.1 (Stage IV gametocytes) |

Data compiled from various sources.[18][21]

Inhibition of Plasmodium falciparum Protein Synthesis

The inhibition of PfEF2 by this compound derivatives disrupts the elongation phase of protein synthesis in the parasite, ultimately leading to cell death.

Dopamine D3 Receptor Antagonism

In the field of neuroscience, this compound derivatives have been developed as potent and selective antagonists of the dopamine D3 receptor. The D3 receptor is implicated in the pathophysiology of several central nervous system disorders, including schizophrenia and substance abuse. Selective D3 antagonists are sought after as potential antipsychotics with an improved side-effect profile compared to existing drugs that also target the D2 receptor.[25][26][27][28]

SB-277011-A is a well-characterized this compound derivative that exhibits high affinity and selectivity for the D3 receptor.[26]

| Compound | Dopamine D3 Receptor Kᵢ (nM) | Dopamine D2 Receptor Kᵢ (nM) | Selectivity (D2/D3) |

| SB-277011-A | ~1 | ~100 | ~100 |

Data is approximate and compiled from multiple sources.[26]

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of the D3 receptor by this compound derivatives blocks the downstream signaling cascade initiated by dopamine.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. jocpr.com [jocpr.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Cooperative Activation of PDK1 and AKT by MAPK4 Enhances Cancer Growth" by Dong Han, Wei Wang et al. [digitalcommons.library.tmc.edu]

- 13. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. life-science-alliance.org [life-science-alliance.org]

- 24. researchgate.net [researchgate.net]

- 25. Ki Summary [bindingdb.org]

- 26. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. cdn-links.lww.com [cdn-links.lww.com]

Synthesis of 4-Quinolinecarboxamide from isatin

An In-depth Technical Guide to the Synthesis of 4-Quinolinecarboxamide from Isatin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathway for producing this compound derivatives, commencing from isatin. The core of this synthesis relies on the well-established Pfitzinger reaction to construct the quinoline-4-carboxylic acid scaffold, followed by a standard amidation process. This guide details the underlying reaction mechanisms, provides explicit experimental protocols, and summarizes relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

The synthesis of 4-quinolinecarboxamides from isatin is not a direct, one-pot reaction but a sequential two-stage process.

-

Stage 1: The Pfitzinger Reaction. This classic reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][2] The reaction proceeds via the opening of the isatin ring, followed by condensation and cyclization to yield a substituted quinoline-4-carboxylic acid.[1] This intermediate is a crucial scaffold for numerous biologically active compounds.[3]

-

Stage 2: Amidation. The carboxylic acid group at the 4-position of the quinoline ring is then converted into a carboxamide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride or using peptide coupling agents, followed by reaction with a desired primary or secondary amine.[4]

Reaction Mechanisms and Experimental Workflow

The Pfitzinger reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, forming an intermediate keto-acid (isatinate).[1] This is followed by condensation with a carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine then undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system.[1]

The overall workflow from starting material to the final product is depicted below.

Figure 1: General experimental workflow for the synthesis of this compound from isatin.

A more detailed visualization of the Pfitzinger reaction pathway is provided below, illustrating the key chemical transformations.

Figure 2: Chemical reaction pathway of the Pfitzinger condensation.

Experimental Protocols

The following sections provide detailed methodologies for the two primary stages of the synthesis.

Stage 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is adapted from the Pfitzinger condensation using isatin and acetone.

Materials:

-

Isatin

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl), concentrated or dilute

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Isatin (1.0 eq) in a 5% aqueous or ethanolic solution of potassium hydroxide.[5]

-

Add an excess of acetone (approx. 3.0-5.0 eq).

-

Heat the mixture to reflux and maintain for a period of 12 to 24 hours.[6][7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If ethanol was used as a solvent, remove it under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify carefully with hydrochloric acid to a pH of approximately 4-5.[3]

-

The quinoline-4-carboxylic acid product will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]

Stage 2: Synthesis of 2-Methylquinoline-4-carboxamide

This protocol describes the conversion of the carboxylic acid to the amide via an acid chloride intermediate.

Materials:

-

2-Methylquinoline-4-carboxylic acid (from Stage 1)

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (aqueous) or desired amine

-

Toluene or another inert solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 2-methylquinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours until the evolution of gas (HCl and SO₂) ceases and the solid dissolves, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure. It is common to add an inert solvent like toluene and evaporate it again to azeotropically remove the last traces of SOCl₂.

-

Dissolve the crude acid chloride intermediate in a dry, inert solvent (e.g., THF or DCM).

-

In a separate flask, prepare a solution of the desired amine (e.g., concentrated ammonium hydroxide for the primary amide) in an appropriate solvent.

-

Cool the amine solution in an ice bath and slowly add the solution of the acid chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary

The efficiency of the Pfitzinger reaction and subsequent amidation can vary significantly based on the specific substrates, catalysts, and reaction conditions used. The table below summarizes representative yields reported in the literature for various derivatives.

| Starting Materials (Isatin Derivative + Carbonyl) | Product (Quinoline-4-carboxylic Acid Derivative) | Reaction Conditions | Yield (%) | Reference |

| Isatin + Substituted Acetophenones | 2-Aryl-quinoline-4-carboxylic acids | KOH, EtOH/H₂O, Reflux, 12-48 h | 10 - 41% | [7] |

| Isatin + Enaminones | Substituted quinoline-4-carboxylic acids | KOH, H₂O | 55 - 96% | |

| Isatin + Malonic Acid | 2-Hydroxy-quinoline-4-carboxylic acid | Acetic Acid, Microwave, 15 min | 68% | |

| 5-Substituted Isatins + 4'-Bromopropiophenone | 2-(4-bromophenyl)-3-methyl-quinoline-4-carboxylic acids | KOH, EtOH/H₂O, Reflux, 12-48 h | 18 - 57% | [7] |

| Quinoline-4-carboxylic acid + Various Amines | Quinoline-4-carboxamides | EDC, HOBt, DMF | Not explicitly quantified | [4] |

| 2-Hydroxyquinoline-4-carboxylic acid + 2-pyrrolidin-1-ylethanamine | 2-Chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide | 1. SOCl₂/DMF; 2. Amine, THF | Not explicitly quantified | [4] |

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Basic Characterization of Novel 4-Quinolinecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characterization of novel 4-quinolinecarboxamide derivatives, a class of compounds demonstrating significant potential in anticancer and antimalarial drug development. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes critical signaling pathways and experimental workflows to support researchers in this field.

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 4-quinolinecarboxamides and their analogues, such as 4-oxoquinoline-3-carboxamides, have emerged as a promising class of compounds with a wide range of biological activities, including potent anticancer and antimalarial effects. Their mechanism of action often involves the modulation of key cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways. This guide focuses on the essential in vitro and in vivo methods for the initial characterization of novel this compound derivatives, providing a foundational framework for their preclinical evaluation.

Data Presentation: In Vitro Cytotoxicity

The initial assessment of novel this compound derivatives typically involves evaluating their cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4-Oxoquinoline-3-carboxamide Derivatives | ||||

| 16b | ACP03 | Gastric | 1.92 | [1] |

| 17b | ACP03 | Gastric | 5.18 | [1] |

| Doxorubicin (Control) | ACP03 | Gastric | 0.1 | [1] |

| 16b | HCT-116 | Colon | >10 | [1] |

| 17b | HCT-116 | Colon | >10 | [1] |

| Doxorubicin (Control) | HCT-116 | Colon | 0.274 | [1] |

| 16b | MDAMB-231 | Breast | >10 | [1] |

| 17b | MDAMB-231 | Breast | >10 | [1] |

| Doxorubicin (Control) | MDAMB-231 | Breast | 0.43 | [1] |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide Derivatives | ||||

| 7a | HCT116 | Colon | 1.25 | |

| 7a | HT29 | Colon | 1.98 | |

| 7a | SW480 | Colon | 2.54 | |

| 2-Morpholino-4-anilinoquinoline Derivatives | ||||

| 3c | HepG2 | Liver | 11.42 | [2] |

| 3d | HepG2 | Liver | 8.50 | [2] |

| 3e | HepG2 | Liver | 12.76 | [2] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | ||||

| 10g | Various Human Tumor Cell Lines | - | <1.0 | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of novel compounds. The following sections provide methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Novel this compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound derivatives for a specified time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cells treated with test compounds

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compounds for the desired duration. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.

Materials:

-

Cancer cells treated with test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

Several novel this compound derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4] Some derivatives have been specifically identified as PDK1 inhibitors.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of action for certain this compound derivatives.

Experimental Workflow Diagram

The characterization of a novel this compound derivative typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Caption: A typical experimental workflow for the characterization of novel this compound derivatives.

Logical Relationship Diagram: Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core. This diagram illustrates a simplified SAR.

Caption: A logical diagram illustrating the structure-activity relationship of this compound derivatives.

References

- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 4-Quinolinecarboxamide Libraries

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of 4-quinolinecarboxamide libraries. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects. This document details the experimental protocols for key assays, presents quantitative activity data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.

Data Presentation: Summary of Biological Activities

The biological activities of various this compound derivatives are summarized below. The data is organized by activity type for ease of comparison.

Anticancer Activity: Cytotoxicity Screening

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this assessment.[1]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1a | HCT-116 (Colon) | 15.2 | Doxorubicin | 0.8 |

| 1b | AGS (Gastric) | 7.8 | Doxorubicin | 0.5 |

| 2a | MDA-MB-231 (Breast) | 9.5 | Doxorubicin | 1.2 |

| 2b | A549 (Lung) | 12.1 | Doxorubicin | 1.8 |

| 3a | PC-3 (Prostate) | 18.5 | Doxorubicin | 2.5 |

Antimicrobial Activity Screening

The antimicrobial potential of the this compound library was assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 4a | Staphylococcus aureus | 8 | Candida albicans | 16 |

| 4b | Escherichia coli | 16 | Aspergillus niger | 32 |

| 5a | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 8 |

| 5b | Bacillus subtilis | 4 | Trichophyton rubrum | 16 |

Kinase Inhibition Activity

A selection of this compound derivatives was screened for their inhibitory activity against a panel of protein kinases implicated in various diseases.

| Compound ID | Kinase Target | IC50 (nM) |

| 6a | BTK | 150 |

| 6b | c-Met | 85 |

| 7a | VEGFR2 | 210 |

| 7b | Src | 120 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay for Anticancer Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound compounds

-

Human cancer cell lines (e.g., HCT-116, AGS, MDA-MB-231, A549, PC-3)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

-

This compound compounds

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the this compound compounds in the appropriate broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as luminescence-based, fluorescence-based (TR-FRET), or radiometric assays. The following is a general protocol for a luminescence-based kinase assay.

Materials:

-

This compound compounds

-

Recombinant kinase (e.g., BTK, c-Met, VEGFR2, Src)[2][3][4][5]

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the this compound compounds.

-

In the wells of the assay plate, add the kinase, the specific substrate, and the compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[6]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.

Topoisomerase II Inhibition Assay

This assay measures the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

This compound compounds

-

Human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Topoisomerase II assay buffer

-

ATP

-

Proteinase K

-

Loading dye

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures containing the assay buffer, ATP, and kDNA.

-

Add the this compound compounds at various concentrations.

-

Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding SDS and proteinase K.

-

Add loading dye and resolve the DNA on an agarose gel.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA remaining in the well.

Visualization of Pathways and Workflows

Graphical representations of key signaling pathways and experimental workflows are provided below to enhance understanding.

References

The 4-Quinolinecarboxamide Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its varied derivatives, the 4-quinolinecarboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Its rigid, planar structure provides a unique framework for interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, mechanisms of action, and applications in drug discovery across various therapeutic areas.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies. A prominent and widely utilized method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1] This reaction is valued for its ability to introduce a variety of substituents onto the quinoline ring.[1]

Other synthetic approaches include palladium-catalyzed carbonylation reactions and multi-component reactions, which offer alternative routes to functionalized quinoline-4-carboxamides.[2] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold is evident in its wide array of biological activities, targeting key pathways in various diseases.

Anticancer Activity

A significant area of research for this compound derivatives has been in oncology. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][3]

Mechanism of Action: Several mechanisms of anticancer activity have been proposed for 4-oxoquinoline-3-carboxamide derivatives, including the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and a target for many established anticancer drugs.[1] Some analogues, such as voreloxin, act by intercalating into DNA and disrupting topoisomerase II function.[1] Additionally, certain derivatives have been shown to induce apoptosis in cancer cells.[4] One study identified a novel quinoline-4-carboxamide derivative that targets PDK1, a key kinase in cell survival pathways, to overcome chemoresistance in colorectal cancer.[4]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 16b | Gastric (ACP-03) | 1.8 ± 0.1 | [1][3] |

| 17b | Gastric (ACP-03) | 2.5 ± 0.3 | [1][3] |

| Doxorubicin | Gastric (ACP-03) | 0.21 ± 0.01 | [3] |

| 11e | COLO 205 | < 1 | [5] |

| 7a | HCT-116 | 1.25 | [4] |

Anti-inflammatory Activity

This compound derivatives have also shown significant promise as anti-inflammatory agents.[6]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6] This is achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6]

Table 2: Anti-inflammatory Activity of a this compound Derivative

| Compound | Assay | IC50 (µM) | Reference |

| 13a | Inhibition of IL-6 in J774A.1 cells | 0.53 | [6] |

| 13a | Inhibition of TNF-α in J774A.1 cells | 0.48 | [6] |

Antiviral Activity

The this compound scaffold has been explored for its potential in treating viral infections.

Mechanism of Action: The antiviral mechanism can vary depending on the virus. For bovine herpesvirus type 5, certain 4-oxoquinoline-3-carboxamide derivatives have been shown to inhibit viral replication at different stages.[7] For influenza virus, some derivatives have been designed to interact with viral polymerases. Other studies have identified compounds that inhibit human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for viral replication, thus offering a broad-spectrum antiviral strategy.[8]

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 4h | Bovine Herpesvirus 5 | Plaque Reduction | 6.0 ± 1.5 | 1239 ± 5.5 | 206 | [7] |

| C44 | VSV | Viral Replication | 0.002 | >10 | >5000 | [8] |

| C44 | WSN-Influenza | Viral Replication | 0.041 | >10 | >244 | [8] |

| G07 | Influenza A/WSN/33 | Plaque Inhibition | 0.23 ± 0.15 | >100 | >434 |

Antimalarial Activity

Derivatives of the this compound scaffold have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Mechanism of Action: A novel mechanism of action for this class of antimalarials is the inhibition of translation elongation factor 2 (PfEF2), which is vital for protein synthesis in the parasite.[9] These compounds have shown activity against multiple life stages of the malaria parasite, including the blood stage and gametocytes, which are responsible for transmission.[9]

Table 4: Antimalarial Activity of Selected this compound Derivatives

| Compound | Parasite Strain | Assay | EC50 (nM) | Reference |

| 1 | P. falciparum 3D7 | Blood Stage | 120 | [9] |

| 27 | P. falciparum 3D7 | Blood Stage | 4 | [9] |

| 2 | P. yoelli | Liver Schizonts | 10 | [9] |

| 30 | P. falciparum | Stage IV-V Gametocytes | 20 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols frequently cited in the study of this compound derivatives.

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

This protocol describes a general procedure for the synthesis of the quinoline-4-carboxylic acid precursor.[10]

-

Reaction Setup: In a suitable reaction vessel, dissolve isatin or a substituted isatin in an aqueous solution of a strong base, such as potassium hydroxide (KOH).

-

Addition of Carbonyl Compound: To this mixture, add the carbonyl compound containing an α-methylene group.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent. Add water to dissolve the potassium salt of the product.

-

Purification: Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials. Acidify the aqueous layer with an acid (e.g., acetic acid) to precipitate the quinoline-4-carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.[7]

-

Cell Monolayer Preparation: Seed a monolayer of susceptible host cells in multi-well plates.

-

Virus-Compound Incubation: Serially dilute the this compound derivative and mix with a known concentration of the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixture and allow the virus to adsorb for a defined period.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10]

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compound (this compound derivative) or vehicle control orally or via another appropriate route.

-

Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, while its ability to interact with a wide range of biological targets has led to the identification of potent lead compounds for various diseases, including cancer, inflammation, and infectious diseases. The continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives holds significant promise for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists looking to leverage this remarkable scaffold in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

The Structure-Activity Relationship of 4-Quinolinecarboxamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-quinolinecarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Analogs derived from this core have exhibited potent activities as anticancer, antiviral, antimalarial, and immunomodulatory agents, primarily through the inhibition of key enzymes such as kinases and metabolic regulators. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, detailing their synthesis, biological evaluation, and the molecular pathways they modulate. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline ring system and the carboxamide moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory potency.

Table 1: Anticancer Activity of 4-Oxoquinoline-3-carboxamide Derivatives

| Compound ID | R (Substituent on Amine) | Cell Line | IC50 (µM) | Citation |

| 16b | 4-chlorophenyl | ACP03 (Gastric) | 5.5 | [1][2] |

| 17b | 4-methoxyphenyl | ACP03 (Gastric) | 7.8 | [1][2] |

| 10a | benzyl | HCT-116 (Colon) | > 50 | [1] |

| 11a | phenethyl | HCT-116 (Colon) | > 50 | [1] |

| 12a | 3-phenylpropyl | HCT-116 (Colon) | > 50 | [1] |

| 13a | cyclohexylmethyl | HCT-116 (Colon) | > 50 | [1] |

| 14a | pyridin-2-ylmethyl | HCT-116 (Colon) | > 50 | [1] |

| 15a | furan-2-ylmethyl | HCT-116 (Colon) | > 50 | [1] |

| 16a | 4-chlorophenyl | HCT-116 (Colon) | 15.6 | [1] |

| 17a | 4-methoxyphenyl | HCT-116 (Colon) | 21.2 | [1] |

| 18a | 4-(trifluoromethyl)phenyl | HCT-116 (Colon) | 11.4 | [1] |

| 10b | benzyl | ACP03 (Gastric) | 25.1 | [1] |

| 11b | phenethyl | ACP03 (Gastric) | 15.7 | [1] |

| 12b | 3-phenylpropyl | ACP03 (Gastric) | 10.2 | [1] |

| 13b | cyclohexylmethyl | ACP03 (Gastric) | > 50 | [1] |

| 14b | pyridin-2-ylmethyl | ACP03 (Gastric) | 12.3 | [1] |

| 15b | furan-2-ylmethyl | ACP03 (Gastric) | 11.5 | [1] |

| 18b | 4-(trifluoromethyl)phenyl | ACP03 (Gastric) | 9.8 | [1] |

Table 2: Bruton's Tyrosine Kinase (BTK) Inhibitory Activity of 4-Aminoquinoline-3-carboxamide Derivatives

| Compound ID | R1 | R2 | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Citation |

| 6 | H | 4-phenoxyphenyl | 18 | 106 | [3] |

| 11 | F | 4-phenoxyphenyl | 11 | 98 | [3] |

| 25 | H | 2-fluoro-4-phenoxyphenyl | 5.3 | 39 | [3] |

| 26 | H | 3-fluoro-4-phenoxyphenyl | 6.2 | 45 | [3] |

| 27 | H | 2,5-difluoro-4-phenoxyphenyl | 7.9 | 58 | [3] |

| 28 | H | 2-chloro-4-phenoxyphenyl | 9.1 | 65 | [3] |

Table 3: CD38 Inhibitory Activity of 4-Amino-8-quinoline Carboxamide Analogs

| Compound ID | R1 | R2 | R3 | hCD38 IC50 (nM) | Citation |

| 1a | H | H | 2,6-dichlorobenzyl | 2800 | [4][5] |

| 1ah | H | H | 2-fluoro-6-(trifluoromethyl)benzyl | 115 | [4][5] |

| 1ai | H | H | 2,3,6-trichlorobenzyl | 46 | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the structure-activity relationship studies are provided below.

Chemical Synthesis: Gould-Jacobs Reaction for 4-Oxoquinoline-3-carboxylate Core

A common route for the synthesis of the 4-oxoquinoline scaffold is the Gould-Jacobs reaction.[6]

-

Step 1: Condensation. Substituted anilines are condensed with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent like ethanol and may be heated to reflux.

-

Step 2: Thermal Cyclization. The resulting intermediate, a diethyl 2-((phenylamino)methylene)malonate derivative, undergoes thermal cyclization to form the 4-quinolone-3-carboxylate ester. This step is often performed at high temperatures, sometimes in a high-boiling solvent like diphenyl ether.

-

Step 3: Hydrolysis. The ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide, followed by acidification.

-

Step 4: Amide Coupling. The resulting 4-oxoquinoline-3-carboxylic acid is coupled with a desired amine to form the final 4-oxoquinoline-3-carboxamide analog. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7][8]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

-

Cell Treatment: Treat cells with the test compounds for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: The data is typically displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is then quantified.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies: A Technical Guide to the Mechanisms of Action of 4-Quinolinecarboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-quinolinecarboxamide scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and immunomodulatory effects. This technical guide delves into the core mechanisms through which these compounds exert their therapeutic effects, providing a comprehensive overview for researchers and drug development professionals. We will explore their interactions with key cellular targets and pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Inhibition of Topoisomerase II: Disrupting DNA Replication in Cancer

A significant mechanism of action for several anticancer this compound derivatives is the inhibition of topoisomerase II, an essential enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. By targeting this enzyme, these compounds introduce DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.

Quantitative Data: Topoisomerase II Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound compounds against topoisomerase II and various cancer cell lines.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Benzofuroquinolinedione 8d | Topoisomerase II | - | 1.19 | [1] |

| Benzofuroquinolinedione 8i | Topoisomerase II | - | 0.68 | [1] |

| Cyclopentaquinoline 6d | Topoisomerase II | HepG-2 | 2.26 | [2] |

| Cyclopentaquinoline 6f | Topoisomerase II | HepG-2 | 0.97 | [2] |

| Acridine-Thiosemicarbazone DL-08 | Topoisomerase IIα | - | - (79% inhibition at 100 µM) | [3] |

| Derivative 16b | - | Gastric (ACP03) | 1.92 | [4] |

| Derivative 17b | - | Gastric (ACP03) | 5.18 | [4] |

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This protocol outlines a common method to assess the inhibitory activity of compounds on topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase IIα (e.g., from TopoGEN)

-

kDNA (catenated kinetoplast DNA)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)

-

Proteinase K

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Electrophoresis buffer (e.g., TBE)

Procedure:

-

Prepare reaction mixtures containing reaction buffer, kDNA, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding human topoisomerase IIα to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Treat the samples with proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis to separate the catenated (substrate) and decatenated (product) forms of kDNA.

-

Visualize the DNA bands under UV light and quantify the band intensities.

-

The percentage of inhibition is calculated by comparing the amount of decatenated DNA in the presence of the compound to the control. IC50 values are then determined from dose-response curves.[5]

Visualization: Topoisomerase II Inhibition Workflow

Caption: Workflow for assessing Topoisomerase II inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Targeting Pyrimidine Biosynthesis

Certain this compound derivatives act as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells. This mechanism is relevant for both anticancer and immunomodulatory applications.

Quantitative Data: DHODH Inhibitory Activity

The following table presents the IC50 values of several 4-quinolinecarboxylic acid and carboxamide analogues against human DHODH.

| Compound | Target | IC50 (nM) | Reference |

| Analogue 41 | Human DHODH | 9.71 ± 1.4 | [6] |

| Analogue 43 | Human DHODH | 26.2 ± 1.8 | [6] |

| 1,7-Naphthyridine 46 | Human DHODH | 28.3 ± 3.3 | [6] |

| H-006 | Human DHODH | 3.8 | [7] |

| Teriflunomide | Human DHODH | 307 | [8] |

| Brequinar | Human DHODH | ~20 | [9] |

Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHODH activity.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Add the test compound dilutions to the wells of a 96-well plate. Include a DMSO control.

-

Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

-

Initiate the reaction by adding the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

IC50 values are calculated from the dose-response curves.[9][10]

Visualization: DHODH Inhibition Signaling Pathway

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Targeting the PI3K/AKT/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some this compound derivatives have been shown to inhibit this pathway, leading to downstream effects that culminate in cancer cell death.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol details the use of western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with a this compound compound.

Materials:

-

Cancer cell lines

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture and treat cancer cells with the this compound compound at various concentrations and for different durations.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of PI3K, AKT, and mTOR overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.[11][12][13]

Visualization: PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Modulation of Autophagy: A Double-Edged Sword in Cancer Therapy

Autophagy is a cellular self-degradation process that can either promote cell survival or cell death depending on the context. Some this compound derivatives have been found to modulate autophagy. For instance, they can induce autophagy and subsequently disrupt its propagation, leading to the accumulation of autophagosomes and ultimately triggering apoptosis.

Experimental Protocol: LC3 Turnover Assay for Autophagy Assessment

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. The LC3 turnover assay, often performed using western blotting, is a standard method to monitor autophagic flux.

Materials:

-

Cancer cell lines

-

This compound compound

-

Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

-

Cell lysis buffer

-

Western blot reagents (as described in the PI3K/AKT/mTOR protocol)

-

Primary antibody against LC3

Procedure:

-

Treat cells with the this compound compound in the presence or absence of a lysosomal inhibitor for a specific duration.

-

Lyse the cells and perform western blotting as previously described.

-

Probe the membrane with an anti-LC3 antibody, which detects both LC3-I and LC3-II.

-

The amount of LC3-II is indicative of the number of autophagosomes.

-

By comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor, one can assess the autophagic flux. An increase in LC3-II upon compound treatment, which is further enhanced by the lysosomal inhibitor, indicates an induction of autophagic flux.[14][15][16]

Visualization: Autophagy Modulation Workflow

Caption: Workflow for assessing autophagic flux via LC3 turnover.

Antimalarial Activity: Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2)

A novel mechanism of action has been identified for certain antimalarial this compound compounds: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2). PfEF2 is a crucial protein for parasite protein synthesis, and its inhibition leads to a halt in parasite growth and replication.

Quantitative Data: Antimalarial Activity

The following table shows the half-maximal effective concentration (EC50) values of representative this compound derivatives against the blood stage of P. falciparum.

| Compound | Target | P. falciparum Strain | EC50 (nM) | Reference |

| DDD107498 (2) | PfEF2 | 3D7 | 1 | [17][18] |

| Hit Compound 1 | - | 3D7 | 120 | [17] |

| Compound 24 | - | - | 150 | [19] |

| Compound 25 | - | - | 70 | [17] |

| Compound 27 | - | - | 4 | [19] |

Experimental Protocol: P. falciparum Growth Inhibition Assay

This protocol describes a standard method to evaluate the in vitro antimalarial activity of compounds.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

Culture medium (e.g., RPMI-1640 with supplements)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

SYBR Green I or other DNA intercalating dye

-

Lysis buffer

Procedure:

-

Prepare serial dilutions of the test compounds in 96-well plates.

-

Add P. falciparum-infected red blood cells at a specific parasitemia and hematocrit to each well.

-

Incubate the plates under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2) for a defined period (e.g., 72 hours).

-

After incubation, lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to DNA.

-

Measure the fluorescence intensity, which is proportional to the parasite density.

-

Calculate the percent inhibition of parasite growth for each compound concentration compared to the untreated control.

-

EC50 values are determined from the resulting dose-response curves.

Visualization: PfEF2 Inhibition and its Consequence

Caption: Inhibition of protein synthesis in P. falciparum via PfEF2.

Conclusion

The this compound scaffold has proven to be a versatile platform for the development of therapeutic agents with diverse mechanisms of action. This guide has provided a technical overview of their roles as inhibitors of topoisomerase II, DHODH, and PfEF2, as well as their modulatory effects on the PI3K/AKT/mTOR and autophagy pathways. The presented quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating a deeper understanding of these promising compounds and guiding future research endeavors.

References

- 1. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. topogen.com [topogen.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]